Octadecyl fumarate
Overview
Description
Octadecyl fumarate, also known as monostearyl fumarate, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm.
Mechanism of Action
Target of Action
Octadecyl fumarate is a fatty acid ester
Biochemical Pathways
For instance, pharmacological inhibition or genetic ablation of fumarate hydratase (FH) led to increased fumarate levels and downstream suppression of mitochondrial respiration . This suggests that fumarate and its derivatives could potentially influence key metabolic pathways.
Result of Action
For instance, increased fumarate can directly succinate ZAP70 at C96 and C102 and abrogate its activity in infiltrating CD8+T cells, resulting in suppressed CD8+T cell activation and anti-tumor immune responses .
Biochemical Analysis
Biochemical Properties
These compounds often participate in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules
Cellular Effects
Related compounds, such as fumarate, have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related compounds such as dimethyl fumarate have been shown to exert effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Related compounds such as fumarate are known to play a role in the TCA cycle .
Subcellular Localization
Related compounds such as fumarate have been found to be mainly localized in mitochondria .
Properties
CAS No. |
2424-62-6 |
---|---|
Molecular Formula |
C22H40O4 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
4-octadecoxy-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C22H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-22(25)19-18-21(23)24/h18-19H,2-17,20H2,1H3,(H,23,24) |
InChI Key |
MHQJUHSHQGQVTM-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)/C=C\C(=O)O |
SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)O |
melting_point |
93-94°C |
2424-62-6 1741-93-1 |
|
physical_description |
Solid |
Pictograms |
Irritant |
Synonyms |
(2Z)-2-Butenedioic Acid Monooctadecyl Ester (9CI); (Z)-2-Butenedioic Acid Monooctadecyl Ester; Maleic Acid Monooctadecyl Ester; Maleic Acid Octadecyl Ester; Monooctadecyl Maleate; Monostearyl Maleate; Octadecyl Hydrogen Maleate; |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the polymerization of Octadecyl fumarate in Langmuir-Blodgett films?
A1: Langmuir-Blodgett (LB) films offer a controlled platform to assemble molecules into ordered layers, mimicking biological membranes and enabling the study of interfacial phenomena. Investigating the polymerization of this compound within LB films helps understand how structural changes influence film properties like elasticity and order. This knowledge is valuable for applications ranging from sensors and electronics to drug delivery, where controlled film properties are crucial. [, ]
Q2: How does polymerization affect the elastic properties of LB films containing this compound?
A2: Research using Brillouin spectroscopy revealed distinct changes in the elastic properties of LB films upon this compound polymerization. While mixtures of this compound and Octadecyl maleate exhibited a slight increase in elastic constants after polymerization, films composed solely of this compound, especially those with regular or ω- arrangements, became significantly softer. This softening was attributed to the formation of microcracks during polymerization.
Q3: What challenges arise when studying the thermal behavior of this compound in LB films?
A3: A key challenge lies in differentiating between structural disorder and polymerization when this compound LB films are subjected to heat. Both processes can occur simultaneously, complicating the analysis. Researchers employ techniques like grazing incidence reflection and Differential Scanning Calorimetry (DSC) alongside spectroscopic methods (like Infrared spectroscopy) to disentangle these phenomena and understand the interplay between temperature, molecular orientation, and polymerization.
Q4: Can you elaborate on the spectroscopic techniques used to characterize this compound and its behavior in LB films?
A4: Infrared (IR) spectroscopy proves particularly insightful. Changes in IR bandshapes and frequency shifts offer clues about molecular motion within the film, especially prior to phase transitions. Electron Spin Resonance (ESR) spectroscopy helps determine the amount of this compound copolymerized with other molecules, like dotriacontane, by analyzing the slow-motion component of the composite ESR spectra. [, ]
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